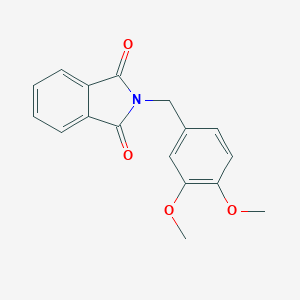

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione

概要

説明

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione can be achieved through several methods. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol: water as solvent at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-diones often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly catalysts .

化学反応の分析

Types of Reactions

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form highly substituted tricyclic isoindole-1,3-diones.

Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents such as hydrogen, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the transformations .

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-diones, which can have different functional groups and substitution patterns depending on the reagents and conditions used .

科学的研究の応用

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially exerting antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing the formation of amyloid plaques in Alzheimer’s disease .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione include other isoindoline-1,3-diones such as:

- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1,3-dione

- N-substituted isoindoline-1,3-dione derivatives

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxyphenyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and industrial applications .

生物活性

2-(3,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the isoindoline-1,3-dione class, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoindoline nucleus with methoxy substitutions. The presence of the 3,4-dimethoxyphenyl group enhances its interaction with various biological targets, contributing to its pharmacological properties.

The primary mechanism of action involves the modulation of dopamine receptors. Specifically, this compound binds to the allosteric site of the dopamine receptor D2. This interaction potentially leads to antipsychotic effects and modulation of neurological pathways associated with disorders such as Parkinson’s disease and schizophrenia.

Anticancer Activity

Recent studies have demonstrated that isoindole derivatives exhibit significant anticancer properties. For instance:

- Cell Viability Assays : In vitro assays showed that various isoindole derivatives inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The IC50 values for these compounds were recorded as follows:

| Cell Line | Compound 3 IC50 (μM) | Compound 4 IC50 (μM) |

|---|---|---|

| A549 | 114.25 | 116.26 |

| HeLa | 148.59 | 140.60 |

These results indicate that both compounds exhibit comparable efficacy against these cancer cell lines .

Neurological Effects

The compound has shown potential in modulating neurotransmitter systems:

- Dopamine Modulation : By interacting with dopamine receptors, it may influence dopaminergic signaling pathways, which are crucial in treating conditions like Parkinson's disease.

AMPK Activation

Another significant aspect is its role in activating the AMP-activated protein kinase (AMPK), which is vital in regulating cellular energy homeostasis:

- In Vitro Studies : Research indicates that derivatives of isoindoline-1,3-dione can significantly stimulate AMPK activity in C2C12 myoblast cell lines. The activation levels were comparable to known AMPK activators like berberine .

In Vivo Studies

A notable study involved administering isoindole derivatives to nude mice implanted with A549-Luc lung cancer cells. The study aimed to evaluate the therapeutic potential and toxicity:

- Tumor Growth Assessment : Mice treated with the compounds exhibited reduced tumor sizes compared to control groups over a period of 60 days.

- Toxicological Analysis : Histopathological examinations revealed no significant adverse effects on vital organs, indicating a favorable safety profile for further development .

特性

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-14-8-7-11(9-15(14)22-2)10-18-16(19)12-5-3-4-6-13(12)17(18)20/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFITRVNYZGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。